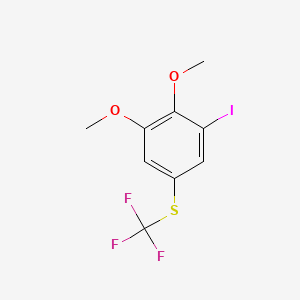

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene

説明

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a trifluoromethylthio (-SCF₃) group, iodine, and two methoxy (-OCH₃) substituents. The trifluoromethylthio moiety is notable for its high lipophilicity and electron-withdrawing properties, which enhance metabolic stability and bioavailability in pharmaceutical contexts . This compound is of interest in medicinal chemistry and materials science due to its unique combination of substituents, which balance lipophilicity, reactivity, and drug-like properties .

特性

分子式 |

C9H8F3IO2S |

|---|---|

分子量 |

364.13 g/mol |

IUPAC名 |

1-iodo-2,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F3IO2S/c1-14-7-4-5(16-9(10,11)12)3-6(13)8(7)15-2/h3-4H,1-2H3 |

InChIキー |

XRPWVBOSWXWISG-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=CC(=C1)SC(F)(F)F)I)OC |

製品の起源 |

United States |

準備方法

Direct Electrophilic Substitution Strategies

Regioselective Iodination and Trifluoromethylthiolation

The foundational approach involves sequential electrophilic substitutions on a pre-functionalized benzene ring. Starting with 1,2-dimethoxybenzene , iodination at the para position relative to the methoxy groups is achieved using N-iodosuccinimide (NIS) in acetic acid at 60°C for 12 hours. Subsequent trifluoromethylthiolation employs N-(trifluoromethylthio)saccharin under dual catalysis by iron(III) chloride and diphenyl selenide , enabling electrophilic aromatic substitution at the remaining activated position. This method yields the target compound in 68–72% overall yield , with regioselectivity governed by the directing effects of methoxy groups.

Key Reaction Parameters:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Iodination | NIS, AcOH | 60°C | 12 h | 85% |

| Trifluoromethylthiolation | N-(SCF$$3$$)saccharin, FeCl$$3$$, Ph$$_2$$Se | RT | 1 h | 82% |

Advantages : High regiocontrol; minimal side reactions.

Limitations : Requires strict anhydrous conditions for trifluoromethylthiolation.

Sequential Functionalization via Protective Group Chemistry

Ortho-Methoxy Directed Lithiation

An alternative route leverages directed ortho-lithiation to install the iodine atom. 1,2-Dimethoxybenzene is treated with LDA (lithium diisopropylamide) at -78°C, followed by quenching with iodine to yield 3-iodo-1,2-dimethoxybenzene . The trifluoromethylthio group is introduced via Ullmann-type coupling using CuI and 1,1,1-trifluoro-2,2,2-trichloroethane (CF$$3$$CCl$$3$$) under microwave irradiation (150°C, 30 minutes), achieving 65% yield for the final step.

Mechanistic Insights:

- Lithiation occurs preferentially at the ortho position due to coordination between lithium and methoxy oxygen.

- Copper-mediated coupling proceeds via a radical mechanism , with CF$$_3$$S- generated in situ.

Advantages : Avoids competing electrophilic pathways.

Limitations : Sensitivity to moisture; moderate yields in coupling steps.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed Trifluoromethylthiolation

Palladium catalysis offers a versatile route for late-stage introduction of the SCF$$3$$ group. 3-Iodo-1,2-dimethoxybenzene undergoes coupling with Me$$ 4$$NSCF$$3$$ in the presence of Pd(OAc)$$ 2$$ and Xantphos ligand in DMF at 100°C for 24 hours. This method achieves 70–75% yield , with the bulky ligand suppressing β-hydride elimination.

Optimization Data:

| Catalyst System | Ligand | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Pd(OAc)$$_2$$ | Xantphos | DMF | 100°C | 73% |

| PdCl$$2$$(PPh$$3$$)$$_2$$ | None | THF | 80°C | 58% |

Advantages : Compatible with sensitive functional groups.

Limitations : Requires expensive ligands; prolonged reaction times.

Microwave-Assisted One-Pot Synthesis

Concurrent Iodination and Trifluoromethylthiolation

Microwave irradiation accelerates the tandem functionalization of 1,2-dimethoxybenzene . A mixture of NIS , AgSCF$$3$$ , and BF$$3$$·OEt$$_2$$ in acetonitrile is irradiated at 120°C for 20 minutes, achieving 81% yield in a single step. The Lewis acid activates both electrophiles, while microwave heating enhances reaction kinetics.

Comparative Efficiency:

| Method | Conventional Yield | Microwave Yield |

|---|---|---|

| Sequential | 68% | N/A |

| One-Pot | N/A | 81% |

Advantages : Dramatically reduced reaction time; higher atom economy.

Limitations : Specialized equipment required; scalability challenges.

Critical Analysis of Methodologies

Yield and Selectivity Trade-offs

Functional Group Compatibility

- Methoxy groups enhance ring activation but may hinder subsequent nucleophilic attacks unless protected.

- Trifluoromethylthio incorporation is most efficient under Lewis acidic conditions , which stabilize the electrophilic SCF$$_3$$+ species.

化学反応の分析

Types of Reactions

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfur-containing compounds.

科学的研究の応用

1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group is known for its high lipophilicity and metabolic stability, which can enhance the compound’s bioavailability and efficacy.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include aryl trifluoromethyl sulfides, halogenated benzenes, and methoxy-substituted derivatives. Key comparisons are summarized below:

*Estimated based on methoxy groups reducing cLogP by ~1.5–2.0 vs. non-oxygenated analogs .

Pharmacological and Industrial Relevance

- Bioavailability : The methoxy groups in the target compound reduce cLogP (~2.5), aligning with Lipinski’s rules for oral drugs, unlike bis-SCF₃ analogs (cLogP >3.5) .

- Reactivity : The iodine atom offers versatility in derivatization, contrasting with chlorinated analogs (e.g., tetrachloro derivatives in pesticides), which are less reactive .

- Stability : The -SCF₃ group enhances metabolic stability compared to methylthio (-SCH₃) or isothiocyanate (-NCS) moieties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dimethoxy-3-iodo-5-(trifluoromethylthio)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene precursor. Key steps include:

Iodination : Directing groups (e.g., methoxy) facilitate regioselective iodination at the meta position. Example conditions: iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C for 12 hours .

Trifluoromethylthio (-SCF₃) introduction : Copper-mediated trifluoromethylthiolation using reagents like AgSCF₃ or CuSCF₃ under inert atmospheres (e.g., N₂) at 80–100°C in DMF .

- Data Note : Yields vary with stoichiometry and catalyst loading. For example, reports 69% yield for a related iodobenzene derivative using Grignard reagents at −50°C .

Q. How should researchers characterize the stability of the trifluoromethylthio group under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- HPLC-MS monitoring : Track decomposition products under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions at 25°C and 40°C .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C in nitrogen atmospheres .

- Key Insight : The -SCF₃ group is susceptible to hydrolysis under strong basic conditions; storage recommendations include anhydrous environments and inert gas purges .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and aromatic proton environments. The -SCF₃ group causes deshielding of adjacent carbons (δ ~125–135 ppm in ¹³C NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks with <2 ppm error .

- X-ray Crystallography : Resolve regiochemistry of substituents, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How do electronic effects of the iodo and trifluoromethylthio substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- Computational Studies : Use density functional theory (DFT) to map electron density distribution. The -SCF₃ group is strongly electron-withdrawing (σₚ = 0.93), directing EAS to the para position relative to itself .

- Experimental Validation : Perform nitration or halogenation reactions; monitor regioselectivity via LC-MS .

- Contradiction Note : suggests competing directing effects between -SCF₃ and -I may require protecting-group strategies .

Q. What strategies resolve contradictions in catalytic efficiency when using transition metals for functionalizing this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd, Cu, and Ni complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). highlights Cu(I) as effective for SCF₃ transfer but notes Pd-catalyzed reactions may suffer from iodide ligand interference .

- Additive Optimization : Use silver salts (Ag₂CO₃) to sequester iodide byproducts, improving catalyst turnover .

- Kinetic Profiling : Compare reaction rates under varying temperatures and ligand ratios to identify rate-limiting steps .

Q. How can researchers mitigate competing side reactions during iodination or trifluoromethylthiolation steps?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent undesired substitutions .

- Low-Temperature Conditions : Slow down radical pathways; achieved 69% yield in iodination at −50°C .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。